molecular formula C12H6Br4O B12716697 2,2',3,5-Tetrabromodiphenyl ether CAS No. 446254-19-9

2,2',3,5-Tetrabromodiphenyl ether

Cat. No.: B12716697
CAS No.: 446254-19-9
M. Wt: 485.79 g/mol
InChI Key: LKMQHSYDVDIECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,5-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The molecular formula of 2,2’,3,5-Tetrabromodiphenyl ether is C12H6Br4O, and it has a molecular weight of approximately 485.791 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 2,2’,3,5-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through various techniques such as crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zero-valent zinc, oxidizing agents like hydrogen peroxide, and various enzymes that facilitate specific transformations. Reaction conditions such as pH, temperature, and solvent choice are critical in determining the efficiency and selectivity of these reactions .

Major Products Formed

The major products formed from these reactions include debrominated diphenyl ethers, hydroxylated derivatives, and various substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .

Mechanism of Action

The mechanism of action of 2,2’,3,5-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways. It can disrupt cellular processes by interfering with hormone signaling, enzyme activity, and membrane integrity. The compound’s bromine atoms play a crucial role in its flame-retardant properties by promoting the formation of a protective char layer that inhibits combustion .

Comparison with Similar Compounds

2,2’,3,5-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include compounds like 2,2’,4,4’-Tetrabromodiphenyl ether and 2,2’,4,4’,5-Pentabromodiphenyl ether. Compared to these similar compounds, 2,2’,3,5-Tetrabromodiphenyl ether has unique properties due to its specific bromination pattern, which affects its reactivity, toxicity, and environmental behavior .

List of Similar Compounds

Properties

IUPAC Name

1,2,5-tribromo-3-(2-bromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(16)11(6-7)17-10-4-2-1-3-8(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMQHSYDVDIECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=CC(=C2)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879869
Record name BDE-43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-19-9
Record name 2,2',3,5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE4O7408D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.